molecular formula C13H17ClO2 B1584017 4-Hexyloxybenzoyl chloride CAS No. 39649-71-3

4-Hexyloxybenzoyl chloride

Cat. No.: B1584017
CAS No.: 39649-71-3
M. Wt: 240.72 g/mol
InChI Key: DQQOONVCLQZWOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hexyloxybenzoyl chloride is a chemical compound with the molecular formula C13H17ClO2. It has an average mass of 240.726 Da and a monoisotopic mass of 240.091705 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoyl group (a benzene ring attached to a carbonyl group) and a hexyloxy group (a six-carbon chain attached to an oxygen atom) linked together .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature. It has a refractive index of 1.5256 and a density of 1.029 g/mL at 25 °C .

Scientific Research Applications

  • Detection Enhancement in Mass Spectrometry

    • 4-Hexyloxybenzoyl chloride has applications in enhancing detection in liquid chromatography-mass spectrometry. It's used as a derivatization reagent, improving the detection of compounds like estrogens in biological fluids. This technique facilitates sensitive and accurate quantification in clinical analysis, particularly useful in diagnosing fetoplacental function (Higashi et al., 2006).
  • Activation of Polymeric Carriers

    • This compound is significant in activating hydroxyl groups of polymeric carriers. The activated carriers can be employed for covalently attaching biologicals like enzymes, antibodies, and avidin, preserving their biological function. Such activated supports have potential therapeutic applications, including bioselective separation in medical treatments (Chang et al., 1992).
  • Polymer Synthesis

    • In the field of polymer chemistry, this compound is utilized for synthesizing various high molecular weight polymers. It's a key intermediate in producing poly(4-hydroxybenzoate)s, which have applications in creating materials with specific properties like thermal stability and crystallinity (Kricheldorf & Schwarz, 1983).
  • Pharmaceutical and Cosmetic Applications

    • Research has identified microorganisms that biosynthesize derivatives of this compound, such as 4-hydroxybenzoate and its alkyl esters. These compounds are widely used in the pharmaceutical and cosmetic industries, notably as preservatives in various products (Peng et al., 2006).
  • Analytical Chemistry

    • In analytical chemistry, it serves as a derivatization reagent for hydroxyl and amino compounds, enabling their effective separation and detection using techniques like thin-layer and high-performance liquid chromatography (Tsuruta & Kohashi, 1987).
  • Environmental Applications

    • The compound is also involved in environmental studies, such as analyzing 4-hydroxybenzoates and their metabolites in the context of UV radiation exposure, highlighting its role in understanding the environmental impact of commonly used preservatives (Lee et al., 2017).

Safety and Hazards

4-Hexyloxybenzoyl chloride is a hazardous substance. It can cause severe skin burns and eye damage. It may also cause respiratory irritation .

Properties

IUPAC Name

4-hexoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO2/c1-2-3-4-5-10-16-12-8-6-11(7-9-12)13(14)15/h6-9H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQOONVCLQZWOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6068193
Record name Benzoyl chloride, 4-(hexyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6068193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39649-71-3
Record name 4-(Hexyloxy)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39649-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hexyloxybenzoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039649713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoyl chloride, 4-(hexyloxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoyl chloride, 4-(hexyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6068193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hexyloxybenzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.584
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Hexyloxybenzoyl chloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/844TDH4A8P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Thionyl chloride (485 g of 98%, 4.00 mol) was added dropwise to 300 g (1.35 mol) of 4-hexyloxybenzoic acid. The resulting mixture was refluxed under nitrogen for 2 hours. Distillation yielded 318 g (98%) of 4-hexyloxybenzoyl chloride [boiling point 149°-153° C. (7.5 mm)].
Quantity
485 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hexyloxybenzoyl chloride
Reactant of Route 2
4-Hexyloxybenzoyl chloride
Reactant of Route 3
Reactant of Route 3
4-Hexyloxybenzoyl chloride
Reactant of Route 4
Reactant of Route 4
4-Hexyloxybenzoyl chloride
Reactant of Route 5
Reactant of Route 5
4-Hexyloxybenzoyl chloride
Reactant of Route 6
4-Hexyloxybenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.